molecular formula C15H15ClN2O2S B6290779 N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2484905-96-4

N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290779
CAS No.: 2484905-96-4
M. Wt: 322.8 g/mol
InChI Key: RUTVVMXCWIXMCO-LICLKQGHSA-N
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Description

N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound characterized by the presence of a sulfonohydrazide group attached to a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-chloro-3-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Chloro-3-methylbenzaldehyde+4-MethylbenzenesulfonohydrazideN’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide\text{4-Chloro-3-methylbenzaldehyde} + \text{4-Methylbenzenesulfonohydrazide} \rightarrow \text{N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide} 4-Chloro-3-methylbenzaldehyde+4-Methylbenzenesulfonohydrazide→N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonohydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted benzene ring, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has been investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting their function. This interaction can disrupt normal cellular processes, leading to antimicrobial or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide
  • N’-(4-Methylbenzylidene)-4-methylbenzenesulfonohydrazide
  • N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonamide

Uniqueness

N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both chloro and methyl substituents on the benzylidene moiety, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-11-3-6-14(7-4-11)21(19,20)18-17-10-13-5-8-15(16)12(2)9-13/h3-10,18H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVVMXCWIXMCO-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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